molecular formula C15H15N5O3 B2543740 N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-22-3

N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2543740
CAS No.: 1775544-22-3
M. Wt: 313.317
InChI Key: CFXWKHPNAMIWRG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound this compound interacts with its targets to bring about changes in cellular models of Alzheimer’s Disease. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, this compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

This compound affects the biochemical pathways involved in Alzheimer’s Disease. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The compound’s action on these pathways results in the prevention of Aβ formation and reduction of tau phosphorylation .

Pharmacokinetics

Its beneficial effects in preclinical ad-like models suggest that it has favorable adme properties .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of Aβ formation and reduction of tau phosphorylation . These effects are achieved through the downregulation of APP and BACE levels, and modulation of the GSK3β pathway .

Action Environment

It is known that the compound shows beneficial effects in preclinical ad-like models , suggesting that it may be effective in a variety of environments.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXWKHPNAMIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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